- Effective multi-step functional biotransformations of steroids by a newly isolated Fusarium oxysporum SC1301, Tetrahedron, 2013, 69(1), 184-189
Cas no 968-93-4 (testolactone)
testolactone structure
Product Name:testolactone
Número CAS:968-93-4
MF:C19H24O3
Megavatios:300.392066001892
CID:40427
PubChem ID:13769
Update Time:2025-06-08
testolactone Propiedades químicas y físicas
Nombre e identificación
-
- testolactone
- -TESTOLACTONE
- 1,2,3,4,4a,4b,7,9,10,10a-decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthren
- 1,2-dehydrotestololactone
- 1,2-didehydro-testololacton
- 17alpha-oxo-d-homo-1,4-androstadiene-3,17-dione
- 17-secoandrosta-1,4-dien-17-oicacid,13-hydroxy-3-oxo-1delta-lactone
- 1-dehydrotestololactone
- delta(1)-dehydrotestolactone
- Δ1-Testolactone
- TESTOLACTONE,USP24
- Testosterone
- 17a-oxa-D-homo-1,4-androstadien-3,17-dione
- fludestrin
- sq9538
- teolit
- teslac
- teslak
- testolacton
- testololactone
- 1,2-Didehydrotestololactone
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid delta-lactone
- (4aS,4bR,10aR,10bS,12aS)-3,4,4a,5,6,10a,10b,11,12,12a-Decahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione (ACI)
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, δ-lactone (6CI, 8CI)
- D-Homo-17a-oxaandrosta-1,4-diene-3,17-dione (ZCI)
- Testololactone, 1-dehydro- (7CI)
- 17a-Oxa-D-homo-1,4-androstadiene-3,17-dione
- 2H-Phenanthro[2,1-b]pyran-2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, [4aS-(4aα,4bβ,10aβ,10bα,12aβ)]-
- MeSH ID: D013738
- NSC 23759
- SQ 9538
- Δ1-Dehydrotestololactone
- Δ1-Testololactone
- TESTOLACTONE [USP-RS]
- 13-Hydroxy-3-oxo-13,17-secoandrosta-1,4-dien-17-oic acid lactone
- Testolactona [INN-Spanish]
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(3H)-dione
- 13-Hydroxy-3-0x0-13,17-secoandrosta-1,4-dien-17-oic Acid Delta-Lactone
- Testolactona (INN-Spanish)
- Testolactonum (INN-Latin)
- BDBM50367848
- BPEWUONYVDABNZ-DZBHQSCQSA-N
- TESTOLACTONE (USP IMPURITY)
- D00153
- CS-5268
- TESTOLACTONE [WHO-DD]
- CHEMBL1571
- delta(1)-Testolactone
- .DELTA.1-Testololactone
- BRD-K69636617-001-01-7
- Testolactonum [INN-Latin]
- therapeutic testolactone
- HMS3750O07
- Tox21_111576
- 17a-Oxa-D-homoandrosta-1,17-dione
- TESLAC (TN)
- 1 Dehydrotestolactone
- NSC 12173
- Testolactonum
- DB00894
- TESTOLACTONE [MI]
- 1-Dehydrotestolactone
- TESTOLACTONE [ORANGE BOOK]
- NCI60_001908
- SQ-9538
- HSDB 3255
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho(2,1-f)chromene-2,8(4bH)-dione
- NCGC00159329-02
- Testolactona
- Testololactone, 1,2-didehydro-
- Testolactone (USAN:USP:INN)
- Q3985253
- D-Homo-17A-oxaandrosta-1,4-diene-3,17-dione
- Testolactone [USAN:USP:INN]
- W-100129
- 3-oxo-13,17-secoandrosta-1,4-dieno-17,13alpha-lactone
- Testolattone
- NS00004469
- DELTA(1)-DEHYDROTESTOLOLACTONE
- .DELTA.1-Dehydrotestololactone
- TESTOLACTONE [VANDF]
- Testolactone ciii
- delta1-Testololactone
- DTXCID303644
- C02197
- Testolattone [DCIT]
- TESTOLACTONE [INN]
- delta(1)-Testololactone
- EINECS 213-534-6
- GTPL7303
- TESTOLACTONE CIII [USP-RS]
- TESTOLACTONE [USAN]
- TESTOLACTONE [HSDB]
- NSC-23759
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2H-naphtho[2,1-f]chromene-2,8(4bH)-dione
- Testololactone, 1-dehydro-
- TESTOLACTONE [USP IMPURITY]
- CAS-968-93-4
- 13,4-dien-17-oic acid, 13.alpha.-hydroxy-3-oxo-, .delta.-lactone
- 968-93-4
- TESTOLACTONE CIII (USP-RS)
- UNII-6J9BLA949Q
- CHEBI:9460
- Testolactone (USP/INN)
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, .delta.-lactone
- 1,2,3,4,4a,4b,7,9,10,10a-Decahydro-2-hydroxy-2,4b-dimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone
- Delta1-Testolactone
- D-Homo-17a-oxaandrosta-1,17-dione
- 2H-Phenanthro[2,8(4bH)-dione, 3,4,4a,5,6,10a,10b,11,12,12a-decahydro-10a,12a-dimethyl-, lactone
- 13,17-Secoandrosta-1,4-dien-17-oic acid, 13-hydroxy-3-oxo-, delta-lactone
- .DELTA.1-Dehydrotestolactone
- TESTOLACTONE (USP-RS)
- AKOS015840139
- 6J9BLA949Q
- NSC23759
- BCP10926
- 13-Hydroxy-3-oxo-13,4-dien-17-oic acid .delta.-lactone
- LMST02020084
- DTXSID2023644
- Testololactone,2-didehydro-
- SCHEMBL4053
- Delta-1-testololactone
- 13,4-dien-17-oic acid, 13-hydroxy-3-oxo-, lactone
- (4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione
- HY-13763
-
- MDL: MFCD00866295
- Renchi: 1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
- Clave inchi: BPEWUONYVDABNZ-DZBHQSCQSA-N
- Sonrisas: C[C@]12C=CC(=O)C=C1CC[C@H]1[C@@H]3CCC(=O)O[C@]3(CC[C@H]21)C
Atributos calculados
- Calidad precisa: 300.17300
- Masa isotópica única: 300.172545
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 22
- Cuenta de enlace giratorio: 0
- Complejidad: 602
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 43.4
- Xlogp3: 3
Propiedades experimentales
- Color / forma: Solid powder
- Denso: 1.17
- Punto de fusión: 218-219°
- Punto de ebullición: 482°Cat760mmHg
- Punto de inflamación: 213.4°C
- índice de refracción: 1.567
- PSA: 43.37000
- Logp: 3.58990
- Rotación específica: D23 -45.6° (c = 1.24 in chloroform)
testolactone Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
testolactone PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-2 mg |
Testolactone |
968-93-4 | 98.82% | 2mg |
¥1300.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-5 mg |
Testolactone |
968-93-4 | 98.82% | 5mg |
¥1950.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-10 mg |
Testolactone |
968-93-4 | 98.82% | 10mg |
¥2925.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-25 mg |
Testolactone |
968-93-4 | 98.82% | 25mg |
¥5265.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-50 mg |
Testolactone |
968-93-4 | 98.82% | 50mg |
¥7898.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21311-100 mg |
Testolactone |
968-93-4 | 98.82% | 100MG |
¥11847.00 | 2021-09-23 |
testolactone Métodos de producción
Métodos de producción 1
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide , Water ; 5 d, 24 °C
Referencia
- Flexibility of the endogenous progesterone lactonisation pathway in Aspergillus tamarii KITA: transformation of a series of cortical steroid analogues, Journal of Steroid Biochemistry and Molecular Biology, 2004, 87(4-5), 301-308
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
Referencia
- Phytosterols as precursors for the synthesis of aromatase inhibitors: Hemisynthesis of testololactone and testolactone, Steroids, 2015, 96, 164-168
Métodos de producción 4
Métodos de producción 5
Métodos de producción 6
Métodos de producción 7
Métodos de producción 8
Métodos de producción 9
Métodos de producción 10
Métodos de producción 11
Métodos de producción 12
Condiciones de reacción
Referencia
- Synthesis of androstane derivatives. XIV. Synthesis of ε1-testololactone and its derivatives, Zhurnal Obshchei Khimii, 1967, 37(6), 1252-6
Métodos de producción 13
Condiciones de reacción
1.1 Solvents: Acetone , Water ; 8 d, 27 °C
Referencia
- Transformation of steroids by Trichoderma hamatum, Enzyme and Microbial Technology, 2007, 40(6), 1615-1621
testolactone Raw materials
- Hydroxyprogesterone
- Androstenedione
- Androsta-1,4-diene-3,17-dione
- Testosterone
- Progesterone
- Boldenone
- Pregnenolone
testolactone Preparation Products
testolactone Literatura relevante
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
968-93-4 (testolactone) Productos relacionados
- 13103-34-9(Boldenone Undecylenate)
- 977-32-2(Imp. D (EP): 3-Oxoandrosta-1,4-dien-17-ylPropanoate)
- 4416-57-3(Testololactone)
- 106505-90-2(Boldenone Cypionate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Hubei Cuiyuan Biotechnology Co.,Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
Yunnanjiuzhen
Miembros de la medalla de oro
Proveedor de China
Lote